3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione
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Overview
Description
The compound 3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione involves multiple steps, including the formation of the pyrazole ring, the incorporation of the piperazine moiety, and the attachment of the thiophene group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
The uniqueness of 3-(3-{4-[(2E)-3-Phenylprop-2-EN-1-YL]piperazine-1-carbonyl}-5-(thiophen-2-YL)-1H-pyrazol-1-YL)-1lambda6-thiolane-11-dione lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H28N4O3S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazol-3-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N4O3S2/c30-25(28-14-12-27(13-15-28)11-4-8-20-6-2-1-3-7-20)22-18-23(24-9-5-16-33-24)29(26-22)21-10-17-34(31,32)19-21/h1-9,16,18,21H,10-15,17,19H2/b8-4+ |
InChI Key |
AJWNOELXWYMPHM-XBXARRHUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=CS5 |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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